3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid
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Overview
Description
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid is a heterocyclic compound that features a triazolo-pyridine core fused with a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic route, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The triazolo-pyridine core can act as an inhibitor of enzymes like Janus kinases (JAK1 and JAK2), which are involved in inflammatory and proliferative pathways . The compound’s ability to form hydrogen bonds and interact with active sites of enzymes contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: A core structure found in various biologically active molecules.
1,2,4-Triazolo[3,4-b]thiadiazine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its medicinal applications.
Uniqueness
3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid is unique due to its specific combination of the triazolo-pyridine core with a benzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and material science .
Properties
Molecular Formula |
C13H10N4O2 |
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Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid |
InChI |
InChI=1S/C13H10N4O2/c14-13-15-11-5-4-10(7-17(11)16-13)8-2-1-3-9(6-8)12(18)19/h1-7H,(H2,14,16)(H,18,19) |
InChI Key |
KQGOPGHNIFHWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN3C(=NC(=N3)N)C=C2 |
Origin of Product |
United States |
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